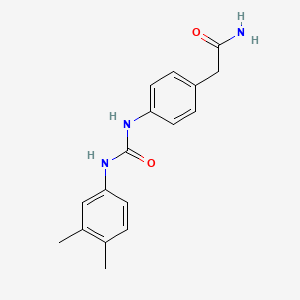

2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide

Description

2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide is a small-molecule organic compound characterized by a central acetamide backbone linked to a phenyl group substituted with a ureido moiety. The ureido group bridges the phenyl ring to a 3,4-dimethylphenyl substituent, conferring structural rigidity and hydrophobic interactions. This compound shares structural motifs common in pharmaceuticals, such as orexin receptor antagonists (e.g., compounds in ) and kinase-targeting agents, due to its aromatic and hydrogen-bonding functionalities.

Properties

IUPAC Name |

2-[4-[(3,4-dimethylphenyl)carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-11-3-6-15(9-12(11)2)20-17(22)19-14-7-4-13(5-8-14)10-16(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWUNYVACKEFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide typically involves the reaction of 3,4-dimethylphenyl isocyanate with 4-aminophenylacetamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Comparisons

The target compound differs from structurally related acetamide derivatives in substituent patterns, aromatic ring modifications, and additional functional groups. Key comparisons include:

Key Observations :

- The target compound’s 3,4-dimethylphenyl group contrasts with trifluoromethyl () or thiazole () substituents, influencing lipophilicity and target selectivity.

Key Observations :

- The 100% yield for 9b () highlights the efficiency of direct amidation compared to multi-step syntheses (e.g., thiazole incorporation in 10n) .

- NMP () and DMSO () are preferred solvents for polar intermediates, though NMP poses greater environmental concerns .

Functional and Application Comparisons

- PROTAC Derivatives : Compound 6d () incorporates acetamide into a proteolysis-targeting chimera (PROTAC), demonstrating structural versatility for kinase degradation .

- Agrochemicals : Analogs like mefluidide () utilize acetamide backbones for herbicide activity, underscoring the scaffold’s adaptability across industries .

Key Observation : Substituent choice dictates application—hydrophobic groups favor CNS penetration, while fluorinated or heterocyclic moieties enhance stability and target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.